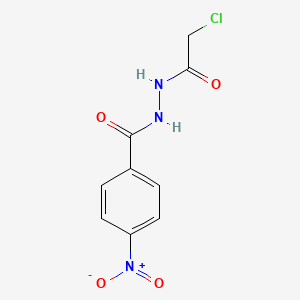

N'-(2-chloroacetyl)-4-nitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-(2-chloroacetyl)-4-nitrobenzohydrazide” is a chemical compound that likely contains a chloroacetyl group (ClCH2CO-) and a nitrobenzohydrazide group. The chloroacetyl group is a type of acyl halide . The nitrobenzohydrazide group likely contains a benzene ring with a nitro group (-NO2) and a hydrazide group (-NH-NH2).

Synthesis Analysis

While specific synthesis methods for “N’-(2-chloroacetyl)-4-nitrobenzohydrazide” are not available, similar compounds have been synthesized through N-chloroacetylation of amino compounds by chloroacetyl chloride . This reaction was carried out in phosphate buffer within 20 minutes .Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

Field

Pharmaceutical Chemistry

Application

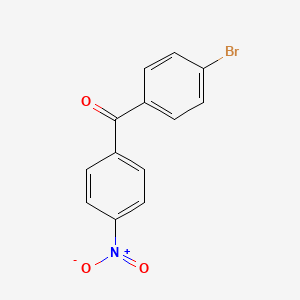

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to N’-(2-chloroacetyl)-4-nitrobenzohydrazide, has been synthesized and studied for its antimicrobial and anticancer properties .

Method

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

N-chloroacetylation of Amino Compounds

Field

Organic Chemistry

Application

The N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride has been reported. This process results in the formation of chloroacetamides .

Method

The reaction was carried out under metal-free bio-compatible conditions, using phosphate buffer within 20 minutes .

Results

The acylated products were obtained in high yields and could be easily isolated without chromatographic separation .

Thioether Macrocyclization of Peptides

Field

Biochemistry

Application

The mode of thioether macrocyclization of peptides containing an N-terminal 2-chloroacetyl group and two or three competing cysteine residues at downstream positions has been extensively studied .

Method

The study led to a strategy for designated formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .

Results

The results of this study have not been detailed in the source .

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXPKWWBXQQICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394909 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide | |

CAS RN |

50677-28-6 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)